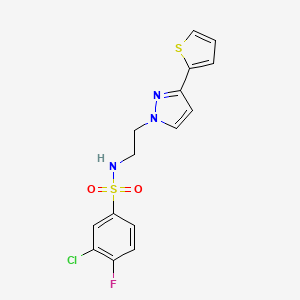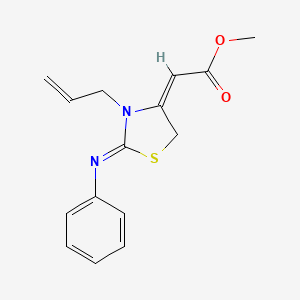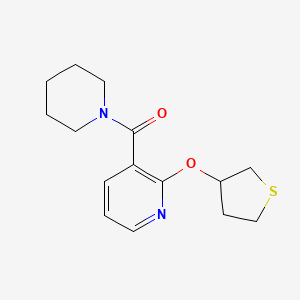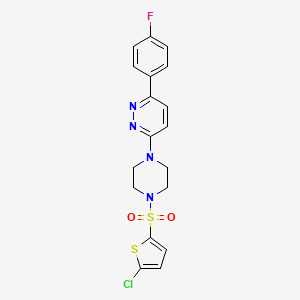
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as CFDP and has been synthesized using different methods.
科学研究应用
CFDP has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. CFDP has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of CFDP is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth. CFDP has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CFDP has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFDP has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, CFDP has been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the main advantages of CFDP is its potential use as a drug candidate. It has been found to exhibit anticancer activity and has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of CFDP is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of CFDP. One of the main directions is the further exploration of its potential use as a drug candidate. Studies could focus on optimizing its structure to increase its efficacy and reduce its toxicity. Another direction is the study of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, studies could focus on the development of new synthesis methods for CFDP to improve its yield and purity.
Conclusion:
In conclusion, CFDP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential use as a drug candidate. CFDP has been found to exhibit anticancer activity and has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. While CFDP has several advantages, it also has limitations such as its low solubility in water. There are several future directions for the study of CFDP, including the further exploration of its potential use as a drug candidate and the development of new synthesis methods.
合成方法
CFDP has been synthesized using different methods. One of the most commonly used methods involves the reaction of 2-chloro-4-formylphenol with N-(2,4-difluorophenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is CFDP, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-11-5-9(7-20)1-4-14(11)22-8-15(21)19-13-3-2-10(17)6-12(13)18/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXKFWBDSUFWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B2867904.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2867907.png)


![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)
